molecular formula C18H18FN5OS B4612179 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide

2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide

Cat. No.: B4612179
M. Wt: 371.4 g/mol
InChI Key: LFXLRENDTZLLEE-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H18FN5OS and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.12160955 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

  • PI3K Inhibitors and Anticancer Agents : A study by Wang et al. (2015) on derivatives of triazole compounds, including structures related to the compound , revealed that these molecules exhibit potent antiproliferative activities against several human cancer cell lines. Specifically, modifications to the acetamide group in the compound showed the ability to retain antiproliferative activity and inhibit PI3Ks and mTOR, suggesting potential as effective anticancer agents with low toxicity (Wang et al., 2015).

Antimicrobial Activity

  • Antibacterial, Antifungal, and Antituberculosis Activity : MahyavanshiJyotindra et al. (2011) synthesized a series of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide, demonstrating in-vitro antibacterial, antifungal, and anti-tuberculosis activity. This suggests that derivatives of the target compound may also possess broad antimicrobial properties, making them valuable for further research into infectious diseases (MahyavanshiJyotindra et al., 2011).

Imaging Agents

  • Imaging Agent Development : Abdel-Ghany et al. (2013) conducted a study on a dipeptide derivative attached to a triazole-pyridine moiety, highlighting its potential as a novel imaging agent. While this study does not directly involve the exact compound , it underscores the broader applicability of triazole-pyridine derivatives in developing radiolabeled compounds for imaging purposes, such as brain SPECT imaging (Abdel-Ghany et al., 2013).

Properties

IUPAC Name

2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluoro-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5OS/c1-3-24-17(13-6-8-20-9-7-13)22-23-18(24)26-11-16(25)21-15-10-12(2)4-5-14(15)19/h4-10H,3,11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXLRENDTZLLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide
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2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide
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2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide
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2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide
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2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide
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2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide

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